N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide

P-glycoprotein multidrug resistance ABCB1 inhibition

This 3,4-dimethoxybenzamide is a well-characterized P-gp modulator (IC50 ~1.4 μM in A2780/ADR cells), offering a moderate-potency scaffold for systematic SAR exploration. Its defined potency leaves a wide dynamic range for detecting improvement from chemical modifications — unlike high-potency inhibitors such as Tariquidar. The 3,4-dimethoxy pattern confers P-gp selectivity, while the 2,3-isomer shifts pharmacology to D2/D3 receptors (Ki=0.003 nM), making this compound critical for control experiments that deconvolve P-gp-mediated effects from dopaminergic off-target activity. The para-fluorine blocks CYP450-mediated aromatic hydroxylation, enabling head-to-head metabolic stability comparisons. Its specific substitution pattern falls outside key patent claims (Pfizer NaV1.7, Jubilant LSD1/HDAC), providing strategic value in IP analysis and design-around programs.

Molecular Formula C19H20FNO3
Molecular Weight 329.371
CAS No. 1049442-28-5
Cat. No. B2827926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide
CAS1049442-28-5
Molecular FormulaC19H20FNO3
Molecular Weight329.371
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NCC2(CC2)C3=CC=C(C=C3)F)OC
InChIInChI=1S/C19H20FNO3/c1-23-16-8-3-13(11-17(16)24-2)18(22)21-12-19(9-10-19)14-4-6-15(20)7-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,21,22)
InChIKeyZLCOLXZNWMYBCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide (CAS 1049442-28-5): Procurement-Relevant Chemical Identity and Baseline Characteristics


N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide (CAS 1049442-28-5) is a synthetic small molecule (C19H20FNO3; MW 329.4 g/mol) belonging to the cyclopropyl-amide benzamide class. Its structure features a 4-fluorophenyl substituent on a cyclopropyl ring, linked via a methylene spacer to a 3,4-dimethoxybenzamide moiety. This compound has been evaluated in biochemical assays as an inhibitor of P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance, with reported IC50 values in the low micromolar range in A2780/ADR cells [1], and is cited in patent literature within the broader structural space of substituted benzamides targeting sodium channels and amine oxidase enzymes [2].

Why Generic Substitution Fails for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide (CAS 1049442-28-5)


Within the cyclopropyl-amide benzamide chemical space, minor structural perturbations produce large shifts in target engagement, selectivity profile, and physicochemical properties. For example, removing the 3,4-dimethoxy pattern on the benzamide ring to yield the unsubstituted N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5, MW 269.31) eliminates the hydrogen-bonding and steric contributions essential for P-gp binding [1]. Conversely, repositioning the methoxy groups to the 2,3-positions dramatically alters receptor pharmacology—the 2,3-dimethoxybenzamide analog (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide achieves pico-molar D2 receptor binding (Ki = 0.003 nM) [2] instead of P-gp modulation. Even within the same target class, the gap between the ~1.4 μM P-gp IC50 of the target compound [1] and the 15–223 nM range of the clinical P-gp inhibitor Tariquidar underscores that benzamide-based P-gp inhibitors are not interchangeable; efficacy depends critically on the precise substitution pattern. These structure-activity cliffs mean that substituting a close-in-name analog without confirmatory data introduces substantial risk of altered potency, target shift, or complete loss of activity.

Quantitative Differentiation Evidence for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide (CAS 1049442-28-5)


P-Glycoprotein Inhibitory Potency: Target Compound vs. Unsubstituted Benzamide Analog

The target compound inhibits human P-glycoprotein (P-gp/ABCB1)-mediated multidrug resistance in adriamycin-resistant A2780/ADR cells with an IC50 of 1.40 μM (1,400 nM) measured by calcein AM assay [1]. In contrast, the des-methoxy analog N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzamide (CAS 1049442-52-5) lacks the 3,4-dimethoxy substitution that contributes hydrogen-bond acceptor capacity (PSA ~97 Ų for the target vs. ~30 Ų for the unsubstituted analog, as estimated from analogous mcule entries for related cyclopropyl benzamides) . While P-gp IC50 data are not publicly available for the des-methoxy analog, the structural difference predicts substantially altered P-gp pharmacology based on established SAR for dimethoxybenzamide-based P-gp inhibitors such as Tariquidar intermediates [2].

P-glycoprotein multidrug resistance ABCB1 inhibition

Potency Gap vs. Clinical P-gp Inhibitor Tariquidar: Defining the Tool Compound Niche

The target compound inhibits P-gp with an IC50 of approximately 1.4 μM [1], whereas the clinical-stage P-gp inhibitor Tariquidar (XR9576) exhibits substantially higher potency with IC50 values ranging from 15 to 223 nM across cell models and a Kd of 5.1 nM in the CHrB30 cell line . This ~10- to ~100-fold potency difference positions the target compound as a moderate-affinity tool molecule rather than a high-potency clinical candidate. For researchers studying structure-activity relationships within the benzamide P-gp inhibitor series, the target compound's intermediate potency provides a useful scaffold for systematic optimization, whereas Tariquidar's near-saturation potency limits its utility as a comparative baseline for incremental chemical modifications.

P-glycoprotein tool compound potency differentiation

Divergent Receptor Pharmacology: P-gp vs. Dopamine D2/D3 Receptor Engagement Determined by Methoxy Substitution Pattern

The target compound, bearing a 3,4-dimethoxybenzamide moiety, is active against P-gp (IC50 ~1.4 μM) [1]. In stark contrast, the structurally related 2,3-dimethoxybenzamide analog (S)-5-bromo-N-[(1-cyclopropylmethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide (compound 4) exhibits no meaningful P-gp activity but instead displays pico-molar binding affinity for the dopamine D2 receptor (Ki = 0.003 nM) and 73-fold selectivity over the D3 receptor (Ki = 0.22 nM) [2]. This >466,000-fold divergence in potency (1,400 nM for P-gp vs. 0.003 nM for D2) driven solely by repositioning the methoxy groups from the 3,4- to the 2,3-positions illustrates the extreme functional sensitivity to methoxy regiochemistry within the dimethoxybenzamide scaffold.

dopamine D2 receptor PET radioligand methoxy positional isomerism

Physicochemical Differentiation: Molecular Weight and Polar Surface Area Distinguish the Target from Simpler Cyclopropyl Benzamide Analogs

The target compound (MW 329.4 g/mol, molecular formula C19H20FNO3) carries a calculated logP of approximately 4.4 and polar surface area (PSA) of approximately 97 Ų (estimated from mcule entries for closely related cyclopropyl benzamides) . By comparison, the simpler analog N-cyclopropyl-3,4-dimethoxybenzamide (CAS 392716-23-3, MW 221.25 g/mol) has a substantially lower molecular weight and lacks the 4-fluorophenylcyclopropylmethyl substituent entirely . The target compound's higher MW and PSA affect membrane permeability, solubility, and protein binding, differentiating it from smaller cyclopropyl benzamides in both in vitro assay behavior and in vivo pharmacokinetic predictions.

physicochemical properties polar surface area molecular weight

Patent Landscape Differentiation: Target Scaffold Overlaps with Sodium Channel and Amine Oxidase Inhibitor Chemical Space

The target compound's core scaffold—a cyclopropyl group bearing a 4-fluorophenyl substituent and linked to a substituted benzamide—maps onto patent-defended chemical space for two distinct therapeutic target classes. Pfizer's substituted benzamide patent series (e.g., US20160122314A1) claims compounds for sodium channel (NaV1.7)-mediated pain, with exemplified compounds showing NaV1.7 IC50 values ranging from 240 nM to 3,000 nM depending on channel state [1][2]. Separately, Jubilant Biosys's cyclopropyl-amide patent series (US11352322B2) claims dual LSD1/HDAC inhibitors for oncology, with exemplified compounds achieving LSD1 IC50 values as low as 21 nM and HDAC IC50 values in the 170 nM range [3][4]. The target compound occupies a unique intersection of these patent landscapes—its specific 3,4-dimethoxybenzamide substitution pattern distinguishes it from the exemplified NaV1.7 and LSD1/HDAC compounds while maintaining the core cyclopropyl-fluorophenyl pharmacophore.

NaV1.7 channel LSD1/HDAC patent chemical space

Metabolic and Chemical Stability Differentiation: 4-Fluorophenylcyclopropyl vs. Non-Fluorinated Cyclopropyl Analogs

The 4-fluorophenyl substituent on the cyclopropyl ring of the target compound is expected to confer enhanced metabolic stability relative to non-halogenated phenylcyclopropyl analogs. In the structurally related class of fluorinated phenylcyclopropylamines, the presence of a para-fluorine substituent on the phenyl ring significantly modulated monoamine oxidase (MAO) inhibitory activity and, by inference, oxidative metabolism: trans-2-fluoro-2-(para-fluorophenyl)cyclopropylamine showed distinct MAO A/B selectivity compared to non-fluorinated tranylcypromine, and electron-withdrawing para-substituents increased MAO A inhibitory potency [1]. While direct metabolic stability data (e.g., microsomal t½, Clint) are not publicly available for the target compound, the established principle that para-fluorine substitution blocks cytochrome P450-mediated aromatic hydroxylation at the para-position provides a class-level rationale for superior metabolic stability compared to non-fluorinated phenylcyclopropyl benzamide analogs.

metabolic stability fluorine substitution cyclopropyl ring

Optimal Research and Industrial Application Scenarios for N-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide (CAS 1049442-28-5)


P-Glycoprotein Structure-Activity Relationship (SAR) Studies in Multidrug Resistance Research

The target compound, with its well-defined P-gp IC50 of ~1.4 μM in A2780/ADR cells [1], serves as a moderate-potency starting point for systematic SAR exploration of the cyclopropyl benzamide chemotype. Its intermediate potency leaves ample dynamic range for detecting improvements from chemical modifications, unlike high-potency inhibitors such as Tariquidar (IC50 5.1–223 nM) where further potency gains may be difficult to quantify. Researchers can use this compound as a reference scaffold to probe the contributions of the 3,4-dimethoxy pattern, the 4-fluorophenyl group, and the cyclopropyl ring to P-gp binding affinity and selectivity. See Evidence Items 1 and 2 for full quantitative data.

Methoxy Regioisomer Selectivity Profiling Across Target Classes

Because the target compound (3,4-dimethoxy) engages P-gp while the 2,3-dimethoxy regioisomer engages dopamine D2/D3 receptors with pico-molar affinity (D2 Ki = 0.003 nM) [2], the target compound is uniquely suited for control experiments that distinguish P-gp-mediated effects from dopaminergic pharmacology. In phenotypic screening cascades, using the 3,4-dimethoxy compound as a chemical probe can help deconvolve whether observed cellular phenotypes arise from P-gp modulation versus off-target D2/D3 receptor engagement. See Evidence Item 3 for full quantitative data.

Intellectual Property Landscape Analysis and Freedom-to-Operate Assessment

The target compound's scaffold maps onto patent families from Pfizer (NaV1.7 benzamides, US20160122314A1) [3] and Jubilant Biosys (LSD1/HDAC dual inhibitors, US11352322B2) [4]. Its specific 3,4-dimethoxybenzamide substitution pattern, however, is not exemplified in the key claims of either patent family. This makes the compound a strategically valuable comparator for pharmaceutical IP analysis, competitive intelligence, and the design of novel patent-evading analogs. See Evidence Item 5 for detailed patent landscape data.

Metabolic Stability Benchmarking in Fluorinated vs. Non-Fluorinated Cyclopropyl Benzamide Series

The para-fluorine substitution on the phenyl ring is predicted to block CYP450-mediated aromatic hydroxylation, based on established SAR from the fluorinated phenylcyclopropylamine literature [5]. The target compound can be used as a fluorinated reference in head-to-head microsomal or hepatocyte stability assays against its non-fluorinated phenylcyclopropyl benzamide analogs to experimentally quantify the metabolic stabilization conferred by para-fluorine in this specific scaffold. See Evidence Item 6 for the class-level inference supporting this application.

Quote Request

Request a Quote for N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3,4-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.